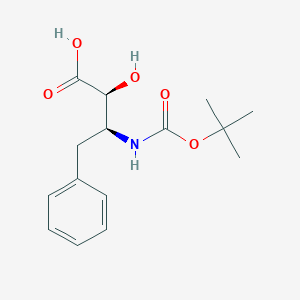

N-Boc-(2S,3S)-3-氨基-2-羟基-4-苯基丁酸

描述

Synthesis Analysis

The synthesis of terminal tert-butoxycarbonyl (Boc) protected hydrazino acids, including derivatives similar to N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid, involves electrophilic amination using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent. This method allows for the conversion of amino acid derivatives into β-Boc-hydrazino derivatives efficiently (Baburaj & Thambidurai, 2012).

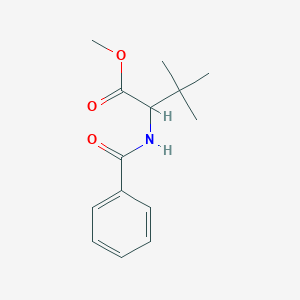

Molecular Structure Analysis

The molecular structure of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is characterized by its chiral centers at the 2nd and 3rd carbon positions, which are essential for its biological and chemical properties. The Boc group provides steric protection, making it a valuable intermediate for further synthetic applications.

Chemical Reactions and Properties

N-Boc derivatives are known for their versatility in chemical reactions, particularly in peptide synthesis. They are resistant to racemization, and the Boc group can be cleaved under acidic conditions without affecting the peptide backbone. This characteristic makes N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid an essential building block in the synthesis of peptides and modified amino acids (Heydari et al., 2007).

科学研究应用

氨基保护中的催化效率N-Boc-(2S,3S)-3-氨基-2-羟基-4-苯基丁酸用于胺的 N-叔丁氧羰基化,由于其抗差向异构化,该过程对于肽合成至关重要。使用 H3PW12O40 作为非均相、可循环催化剂,有效地生成该化合物,化学选择性地产生 N-Boc 衍生物,并具有极好的收率。该方法以其环境友好性和避免竞争性副产物而著称,使其在多功能靶标的合成中很有价值,尤其是在 Merrifield 固相肽合成中 (Heydari 等,2007)。

肽键形成和亲电胺化此外,该化合物在氨基酸及其衍生物的亲电胺化中发挥作用,作为一种有效的 NH-Boc 转移试剂。该应用与合成末端叔丁氧羰基 (Boc) 保护的肼基酸和 β-Boc-肼基衍生物特别相关,它们是修饰肽和生物活性杂环衍生物中的中间体。为此使用 N-Boc-O-甲苯磺酰羟胺突显了 N-Boc 保护的氨基酸在肽化学中的多功能性 (Baburaj & Thambidurai,2012)。

作用机制

Target of Action

This compound is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with its targets by binding to them, thereby influencing their function. The exact nature of these interactions and the resulting changes are currently unknown and require further investigation.

Biochemical Pathways

Given its use in proteomics research , it’s possible that it may influence protein synthesis or degradation pathways.

Result of Action

As a compound used in proteomics research , it may influence protein function or expression, but the specific effects are currently unknown.

属性

IUPAC Name |

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)